

A Comparative Guide to Defluoro Dolutegravir and Other Dolutegravir Impurities

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Compound of Interest		
Compound Name:	Defluoro dolutegravir	
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For researchers, scientists, and professionals in drug development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of "**Defluoro dolutegravir**," a key impurity of the antiretroviral drug dolutegravir, with other known process-related and degradation impurities. The information presented herein is supported by experimental data from published literature to aid in the identification, control, and understanding of these compounds.

Introduction to Dolutegravir and Its Impurities

Dolutegravir is a highly effective antiretroviral drug belonging to the class of integrase strand transfer inhibitors (INSTIs).[1] It functions by blocking the HIV integrase enzyme, which is essential for the replication of the virus.[1] During the synthesis and storage of dolutegravir, various impurities can arise. These are broadly categorized as process-related impurities (intermediates or by-products of the synthesis), degradation products (formed under stress conditions like acid, base, oxidation, heat, or light), and stereoisomers.[2] Regulatory bodies require the identification and control of these impurities to ensure the quality, safety, and efficacy of the final drug product.

"**Defluoro dolutegravir**" refers to a group of impurities where one of the two fluorine atoms on the 2,4-difluorobenzyl ring of the dolutegravir molecule is absent. This can result in either the 2-desfluoro or 4-desfluoro impurity.[2][3] Other significant impurities include stereoisomers, oxidation products, and products of hydrolytic degradation.





Comparative Analytical Data

The analytical characterization of dolutegravir and its impurities is primarily performed using reversed-phase high-performance liquid chromatography (RP-HPLC), often coupled with mass spectrometry (MS) for identification. The following table summarizes analytical data for **Defluoro dolutegravir** and other selected impurities based on typical analytical methods.



Impurity Name	Molecular Formula	Molecular Weight (g/mol)	Typical Mass- to-Charge Ratio (m/z) [M+H]+	Notes
Dolutegravir	C20H19F2N3O5	419.38	420.1	Active Pharmaceutical Ingredient
2-Desfluoro Dolutegravir	C20H20FN3O5	401.39	402.1	Process-related impurity
4-Desfluoro Dolutegravir	C20H20FN3O5	401.39	402.1	Process-related impurity
Dolutegravir (R,R)-Isomer	C20H19F2N3O5	419.38	420.1	Diastereomer
Dolutegravir Enantiomer ((S,R)-Isomer)	C20H19F2N3O5	419.38	420.1	Enantiomer
O-Methyl Dolutegravir	C21H21F2N3O5	433.41	434.1	Process-related impurity[1]
Dolutegravir Hydroxy Impurity	C20H19F2N3O6	435.38	436.1	Oxidative degradation product
DP-1 (Acid Degradation Product)	C20H19F2N3O5	419.38	420.1379 (HRMS)	Identified as N- (2,4- difluorobenzyl)-9- hydroxy-2-(4- hydroxybutan-2- yl)-1,8-dioxo-2,8- dihydro-1H- pyrido[1,2- a]pyrazine-7- carboxamide[4] [5]



DP-2 (Oxidative 214.0319 (2,4difluorobenzy Degradation $C_9H_7F_2NO_3$ 215.04 (HRMS, negative lamino)-2-Product) mode) oxoacetic acid[4] [5]

Experimental Protocols

Accurate detection and quantification of dolutegravir impurities rely on robust analytical methods. Below are detailed protocols for HPLC and LC-MS analysis.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is designed for the separation of dolutegravir from its process-related and degradation impurities.

- Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
- Column: C8 reversed-phase column (150 mm x 4.6 mm, 5 μm particle size).[6]
- Mobile Phase A: 0.1% trifluoroacetic acid in water.
- Mobile Phase B: Methanol.[6]
- Gradient Program: A gradient elution is typically used to resolve all impurities. An example gradient could be:
 - 0-5 min: 30% B
 - 5-25 min: 30% to 90% B
 - 25-30 min: 90% B
 - 30-31 min: 90% to 30% B
 - 31-35 min: 30% B



Flow Rate: 1.0 mL/min.[6]

Column Temperature: 30 °C.

Detection Wavelength: 240 nm.[6]

Injection Volume: 10 μL.

• Sample Preparation: Samples are dissolved in a suitable solvent, such as a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

LC-MS is employed for the definitive identification and structural elucidation of impurities.

- Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Column: A reversed-phase column such as an XBridge C18 (50 mm x 2.1 mm).[7]
- Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid is commonly used.[7]
- Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for dolutegravir and its impurities.[7]
- Mass Analysis:
 - Precursor Ion Scan: The mass spectrometer is set to monitor the [M+H]⁺ ions of dolutegravir (m/z 420.1) and its expected impurities.[7]
 - Product Ion Scan: Fragmentation of the precursor ions is performed to obtain structural information. For dolutegravir, major product ions are observed at m/z 277.1, 136.0, and 127.0.[7]

Biological Activity and Cytotoxicity





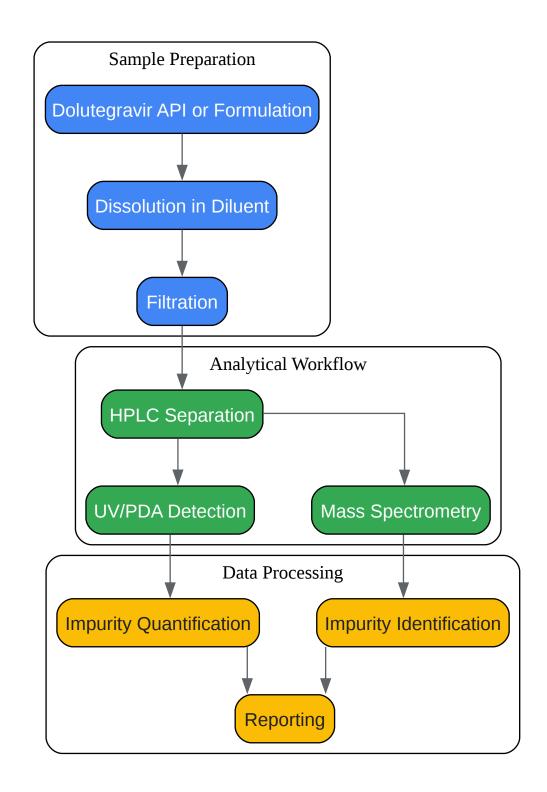


While dolutegravir is a potent inhibitor of HIV integrase, the biological activity of its impurities is not extensively studied. However, some data is available for degradation products. In a study involving forced degradation of dolutegravir, the resulting degradation products, including DP-1 and DP-2, were found to be non-cytotoxic in an in vitro assay using HepG2 cells.[4][8] There is limited publicly available information on the anti-HIV activity of **Defluoro dolutegravir** or other process-related impurities. It is generally assumed that significant structural modifications, such as the removal of a fluorine atom, could negatively impact the binding affinity to the HIV integrase active site.

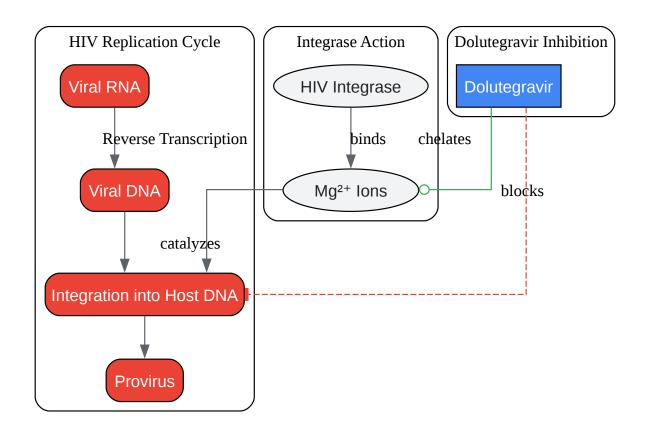
Visualizations

The following diagrams illustrate the analytical workflow for impurity analysis and the mechanism of action of dolutegravir.









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